molecular formula C18H13NS B8460166 2-(Dibenzo[b,d]thiophen-4-yl)aniline

2-(Dibenzo[b,d]thiophen-4-yl)aniline

Cat. No. B8460166
M. Wt: 275.4 g/mol
InChI Key: AWGHPVPZPWXNBK-UHFFFAOYSA-N
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Patent
US08007927B2

Procedure details

The 300 ml round-bottom flask equipped with reflux condenser and magnetic stirrer was charged with 2-bromoaniline (8.00 g, 46.5 mmol), 4-dibenzothiopheneboronic acid (10.5 g, 46.5 mmol), potassium carbonate (20 g, saturated solution in water), tetrakis(triphe-nylphoshine)palladium (0) (500 mg) and 100 ml of toluene. The reaction mixture was refluxed overnight under nitrogen atmosphere, filtered through silica plug and evaporated. Product was purified by column chromatography on silica gel, eluent hexane/ethyl acetate 4/1 mixture, providing 2-(dibenzo[b,d]thiophen-4-yl)aniline (10.1 g) as yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphe-nylphoshine)palladium (0)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH:9]1[C:17]2[C:16]3[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=3[S:14][C:13]=2[C:12](B(O)O)=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH:9]1[C:17]2[C:16]3[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=3[S:14][C:13]=2[C:12]([C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[NH2:4])=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
10.5 g
Type
reactant
Smiles
C1=CC=C(C=2SC3=C(C21)C=CC=C3)B(O)O
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
tetrakis(triphe-nylphoshine)palladium (0)
Quantity
500 mg
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 300 ml round-bottom flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser and magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight under nitrogen atmosphere
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through silica plug
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Product was purified by column chromatography on silica gel, eluent hexane/ethyl acetate 4/1 mixture

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=2SC3=C(C21)C=CC=C3)C3=C(N)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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